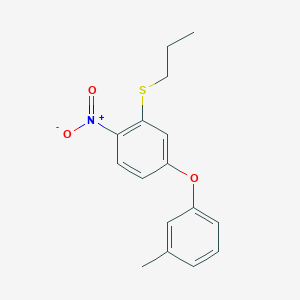
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methylphenoxy group, a nitro group, and a propylsulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Another approach involves the use of electrophilic aromatic substitution reactions, where the benzene ring is first functionalized with the methylphenoxy and propylsulfanyl groups, followed by nitration. This method allows for greater control over the substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonating agents.
Major Products Formed
Reduction: 4-(3-Methylphenoxy)-1-amino-2-(propylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenoxy)-1-nitrobenzene: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
4-Nitro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group, leading to variations in its chemical behavior.
4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
61167-04-2 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(3-methylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S/c1-3-9-21-16-11-14(7-8-15(16)17(18)19)20-13-6-4-5-12(2)10-13/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
SJBAFWOQVKMEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


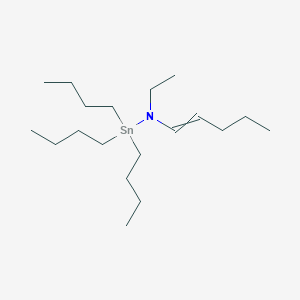
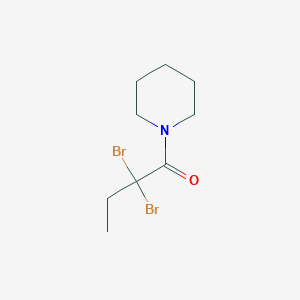

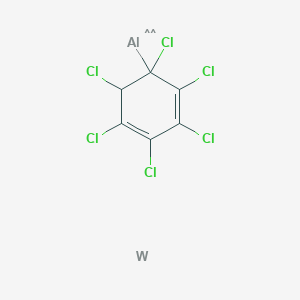
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
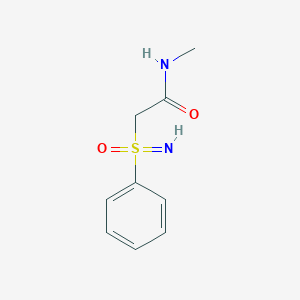
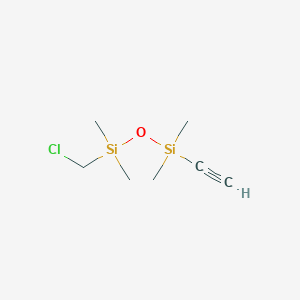
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
